(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is a chiral compound with a unique structure that includes a dihydro-1,2-oxazole ring
Preparation Methods
The synthesis of (4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, such as dichloromethane, under controlled temperature and pressure .
Chemical Reactions Analysis
(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule. .
Scientific Research Applications
(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: This compound has a similar oxazolidinone ring but lacks the phenylsulfanyl group.
(4R,5S)-5-Octyl-4-(phenylsulfanyl)dihydro-2(3H)-furanone: This compound has a furanone ring instead of an oxazole ring.
(4R,5S)-2-Methyl-5-(phenoxymethyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one: This compound contains a cyclohexenone ring and a phenylsulfonyl group .
Properties
CAS No. |
90329-05-8 |
---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(4R,5S)-5-methyl-3-phenyl-4-phenylsulfanyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOS/c1-12-16(19-14-10-6-3-7-11-14)15(17-18-12)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16-/m0/s1 |
InChI Key |
GUGQGTHZUDWMOE-LRDDRELGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=NO1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(=NO1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.